molecular formula C18H16N2O B14865840 3-phenyl-N-(quinolin-5-yl)propanamide

3-phenyl-N-(quinolin-5-yl)propanamide

Cat. No.: B14865840
M. Wt: 276.3 g/mol
InChI Key: DSMKVTZSLZMHSC-UHFFFAOYSA-N
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Description

3-Phenyl-N-(quinolin-5-yl)propanamide is a propanamide derivative featuring a quinolin-5-yl aromatic system linked via an amide bond to a phenyl-substituted propane chain. This compound is of interest due to its structural similarity to bioactive molecules targeting receptors, enzymes, and microbial pathogens.

Properties

Molecular Formula

C18H16N2O

Molecular Weight

276.3 g/mol

IUPAC Name

3-phenyl-N-quinolin-5-ylpropanamide

InChI

InChI=1S/C18H16N2O/c21-18(12-11-14-6-2-1-3-7-14)20-17-10-4-9-16-15(17)8-5-13-19-16/h1-10,13H,11-12H2,(H,20,21)

InChI Key

DSMKVTZSLZMHSC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NC2=CC=CC3=C2C=CC=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-N-(quinolin-5-yl)propanamide typically involves the reaction of quinoline derivatives with phenylpropanoic acid or its derivatives. One common method involves the use of a Mn/p-tosyl chloride/Na2CO3 system . Another approach includes the reaction of quinoline with phenylboronic acid in the presence of K3PO4 and 1,4-dioxane .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply. This includes the use of continuous flow reactors and advanced purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-phenyl-N-(quinolin-5-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the quinoline ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles like amines or alkoxides under basic conditions.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 3-phenyl-N-(quinolin-5-yl)propanamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit EGFR by binding to its active site, thereby preventing the phosphorylation and activation of downstream signaling pathways involved in cell proliferation . This interaction is facilitated by hydrogen bonding and hydrophobic interactions with key amino acids in the EGFR active site.

Comparison with Similar Compounds

Structural Analogs with Quinoline Substitutions

N-(Quinolin-3-yl)pentanamide Derivatives (10d, 10g)
  • Structure: Features a pentanamide chain with a 4-arylpiperazin-1-yl group (e.g., 2-(trifluoromethoxy)phenyl or 2,3-dichlorophenyl substituents) attached to the quinolin-3-yl group .
  • Key Differences :
    • Chain Length : The pentanamide chain (5 carbons) vs. propanamide (3 carbons) may enhance flexibility and receptor binding.
    • Substituents : Piperazine groups modulate pharmacokinetics; electron-withdrawing groups (e.g., -CF₃, -Cl) improve metabolic stability.
  • Research Findings :
    • Demonstrated moderate-to-high yields (32–41%) in synthesis via nucleophilic substitution .
    • Biological activity likely targets serotonin or dopamine receptors due to piperazine’s prevalence in neuroactive drugs .
3-Phenyl-N-(quinolin-8-yl)propanamide (PC1 Precursor)
  • Structure: Quinolin-8-yl substitution with a phenylpropanamide chain .
  • Key Differences: Quinoline Position: The 8-position vs. 5-position alters electronic and steric interactions.
  • Research Findings :
    • High-yield synthesis (95%) via silica gel chromatography .

Propanamide Derivatives with Alternative Aromatic Systems

3-Phenyl-N-(p-tolyl)propanamide (Compound 30)
  • Structure: Substitutes quinoline with a p-tolyl group .
  • Research Findings: Synthesized via Rh-catalyzed coupling, highlighting divergent synthetic routes compared to quinoline analogs .
3-Phenyl-N-[(4-piperidin-1-ylphenyl)carbamothioyl]propanamide (7904688)
  • Structure : Incorporates a thiourea linkage instead of a direct amide bond .
  • Key Differences :
    • Functional Group : Thiourea enhances hydrogen-bonding capacity and metal coordination.
  • Research Findings :
    • Potent anti-tubercular activity (MIC <1 µg/mL) against M. tuberculosis H37Rv without cytotoxicity .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight Key Substituents Solubility Insights Biological Activity
3-Phenyl-N-(quinolin-5-yl)propanamide ~316 Quinolin-5-yl Low (aromaticity) Under investigation
N-(Quinolin-3-yl)pentanamide (10g) ~457 2,3-Dichlorophenyl-piperazine Moderate (polar piperazine) CNS receptor modulation
3-Phenyl-N-(p-tolyl)propanamide ~253 p-Tolyl High (simpler aryl) Catalytic synthesis model
7904688 ~343 Thiourea, piperidinyl Moderate Anti-tubercular

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